Ethyl 4-hydroxybutanoate

Beschreibung

The exact mass of the compound Ethyl 4-hydroxybutanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-hydroxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

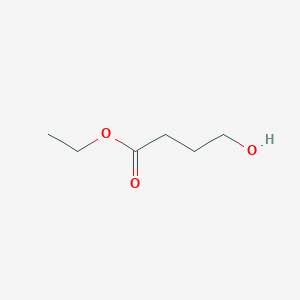

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPJVXQBVHCUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326810 | |

| Record name | ethyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-10-0 | |

| Record name | ethyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-hydroxybutanoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxybutanoate (B1227057), an organic compound with the chemical formula C₆H₁₂O₃, is a versatile molecule with applications spanning the pharmaceutical, flavor, and polymer industries.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential biological activities, with a focus on data and methodologies relevant to research and development.

Chemical Structure and Identification

Ethyl 4-hydroxybutanoate is the ethyl ester of 4-hydroxybutanoic acid. It possesses both a hydroxyl (-OH) and an ester (-COOCH₂CH₃) functional group.

Below is a 2D representation of the chemical structure of ethyl 4-hydroxybutanoate.

Caption: 2D Chemical Structure of Ethyl 4-hydroxybutanoate.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | ethyl 4-hydroxybutanoate[1] |

| CAS Number | 999-10-0[2] |

| Molecular Formula | C₆H₁₂O₃[3] |

| Molecular Weight | 132.16 g/mol [1] |

| SMILES | CCOC(=O)CCCO[1] |

| InChI | InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h7H,2-5H2,1H3[1] |

Physicochemical Properties

Ethyl 4-hydroxybutanoate is a colorless liquid under standard conditions.[1] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless liquid[1] |

| Boiling Point | 204.8 ± 23.0 °C at 760 mmHg |

| Density | 1.027 ± 0.1 g/cm³ |

| Solubility | Soluble in water, ethanol (B145695), and ether.[1] |

| Flash Point | 81 °C |

| pKa | 14.88 ± 0.10 (Predicted) |

| LogP | 0.43[4] |

Experimental Protocols

Synthesis

Method 1: Fischer Esterification of 4-Hydroxybutanoic Acid

This method involves the acid-catalyzed esterification of 4-hydroxybutanoic acid with ethanol.

-

Materials: 4-hydroxybutanoic acid, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate solution (saturated), brine, anhydrous magnesium sulfate, ethyl acetate (B1210297).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybutanoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).[5]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).[6]

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-hydroxybutanoate.

-

Caption: Fischer Esterification Workflow.

Method 2: Synthesis from γ-Butyrolactone

This method involves the acid-catalyzed ring-opening of γ-butyrolactone with ethanol.

-

Materials: γ-Butyrolactone, absolute ethanol, dry hydrogen bromide gas or concentrated hydrobromic acid.[8]

-

Procedure:

-

Dissolve γ-butyrolactone in absolute ethanol in a suitable flask.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen bromide gas through the solution or add concentrated hydrobromic acid dropwise while maintaining the low temperature.

-

Allow the reaction to proceed for several hours. Monitor the reaction by GC or TLC.

-

Work-up involves neutralization with a weak base, extraction with an organic solvent, and subsequent purification.

-

Purification

Vacuum Distillation

Crude ethyl 4-hydroxybutanoate can be purified by vacuum distillation.

-

Apparatus: A standard vacuum distillation setup with a fractionating column.

-

Procedure:

-

Transfer the crude product to a round-bottom flask.

-

Connect the flask to the distillation apparatus and apply a vacuum.

-

Heat the flask gently in an oil bath.

-

Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point is approximately 71-73 °C at 12 mmHg.[9]

-

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for assessing the purity and confirming the identity of ethyl 4-hydroxybutanoate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions:

-

Column: A nonpolar or semi-polar capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or hydrogen.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

-

Expected Retention Index: The Kovats retention index on a standard non-polar column is approximately 1022.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR (300 MHz, CDCl₃):

-

δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 3.68 (t, J = 6.2 Hz, 2H, -CH₂OH)

-

δ 2.44 (t, J = 7.3 Hz, 2H, -COCH₂-)

-

δ 1.90 (p, J = 6.8 Hz, 2H, -CH₂CH₂CH₂-)

-

δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

-

¹³C NMR (75 MHz, CDCl₃):

-

δ 173.9 (-COO-)

-

δ 62.1 (-CH₂OH)

-

δ 60.5 (-OCH₂CH₃)

-

δ 30.7 (-COCH₂-)

-

δ 28.4 (-CH₂CH₂CH₂-)

-

δ 14.2 (-OCH₂CH₃)

-

Caption: Experimental Workflow for Synthesis and Analysis.

Potential Biological Activity and Signaling Pathways

While research on the specific biological signaling pathways of ethyl 4-hydroxybutanoate is limited, its structural similarity to gamma-hydroxybutyric acid (GHB) suggests potential interactions with the central nervous system.

Sedative-Hypnotic Effects

GHB is a known neuromodulator that exerts its primary sedative and hypnotic effects through the GABA-B receptor.[10][11] It is plausible that ethyl 4-hydroxybutanoate, as a pro-drug or analogue, could be metabolized to GHB or interact directly with GABA-B receptors, leading to similar effects. The proposed mechanism involves the activation of GABA-B receptors, which are G-protein coupled receptors that lead to the inhibition of adenylyl cyclase and a decrease in neuronal excitability.

Caption: Putative Sedative-Hypnotic Signaling Pathway.

Antioxidant Activity

Some studies suggest that short-chain hydroxy esters may possess antioxidant properties.[12] The mechanism is not fully elucidated but could involve direct radical scavenging by the hydroxyl group or indirect effects on cellular antioxidant pathways. For instance, some short-chain fatty acids have been shown to modulate the Nrf2 pathway, a key regulator of cellular redox homeostasis.[13] Further research is needed to determine if ethyl 4-hydroxybutanoate acts through similar mechanisms.

Conclusion

Ethyl 4-hydroxybutanoate is a valuable chemical with well-defined properties and multiple synthetic routes. Its potential biological activities, particularly its sedative-hypnotic and antioxidant effects, warrant further investigation to elucidate the underlying molecular mechanisms. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

- 1. Ethyl 4-hydroxybutanoate | C6H12O3 | CID 357772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-hydroxybutanoate synthesis - chemicalbook [chemicalbook.com]

- 3. ethyl 4-hydroxybutanoate [webbook.nist.gov]

- 4. Sedative-Hypnotic Agents That Impact Gamma-Aminobutyric Acid Receptors: Focus on Flunitrazepam, Gamma-Hydroxybutyric Acid, Phenibut, and Selank - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

- 10. Role of GABA(B) receptors in the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxybutanoate (B1227057) (CAS No. 999-10-0), also known as ethyl 4-hydroxybutyrate, is an organic compound with the chemical formula C6H12O3. It is a bifunctional molecule containing both a hydroxyl and an ester functional group. This unique structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients. It also finds applications as a flavoring agent in the food industry and as a fragrance component.[1] A thorough understanding of its physical properties is essential for its effective use in research, development, and manufacturing.

This technical guide provides a comprehensive overview of the key physical and chemical properties of Ethyl 4-hydroxybutanoate, outlines general experimental protocols for their determination, and presents logical and experimental workflows through structured diagrams.

Chemical and Physical Properties

The physical properties of Ethyl 4-hydroxybutanoate are summarized in the tables below. These properties are crucial for handling, storage, and application of the compound in a laboratory or industrial setting.

General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C6H12O3 | [2][3] |

| Molecular Weight | 132.16 g/mol | [2][4] |

| Appearance | Clear Colourless Oily Liquid | [1] |

| Boiling Point | 204.00 to 205.00 °C (@ 760.00 mm Hg) | [2][5] |

| Density | 1.027 g/cm³ | [1][2] |

| Flash Point | 81.4 °C (179.0 °F) TCC | [5][6] |

| Vapor Pressure | 0.062000 mmHg @ 25.00 °C (estimated) | [5] |

| logP (o/w) | 0.276 (estimated) | [5] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | 1.252e+05 mg/L @ 25 °C (estimated) | [5] |

| Alcohol | Soluble | [5] |

| Chloroform | Sparingly Soluble | [1][6] |

| Methanol | Slightly Soluble | [1][6] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of Ethyl 4-hydroxybutanoate.

| Technique | Data Availability | Source(s) |

| 1H NMR | Spectra available | [7][8] |

| 13C NMR | Spectra available | [4][8] |

| Mass Spectrometry (MS) | Spectra available | [4][9] |

| Infrared (IR) Spectroscopy | Spectra available | [4][8] |

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physical properties of a liquid compound like Ethyl 4-hydroxybutanoate.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[3] A common laboratory method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a similar heating apparatus.[2]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin (B1166041) or heating oil

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[3]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[2]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped within a Thiele tube or oil bath, making sure the heating oil level is above the sample level but below the opening of the test tube.[2]

-

The apparatus is heated gently and evenly.[2]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[2]

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[2]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.[5]

Apparatus:

-

Digital balance (accurate to at least 0.01 g)

-

Graduated cylinder or pycnometer (density bottle) for higher accuracy

-

Thermometer

Procedure:

-

The mass of a clean, dry measuring cylinder or pycnometer is accurately measured using a digital balance.[9]

-

A specific volume of Ethyl 4-hydroxybutanoate is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[5]

-

The mass of the measuring cylinder containing the liquid is then measured.[5]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.[9]

-

The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .[5]

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the structure of a molecule.

Sample Preparation:

-

An appropriate amount of the sample (typically 5-25 mg for 1H NMR, 50-100 mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).[10]

-

The solution is transferred to a clean, dry NMR tube to a height of about 4-5 cm.[10]

-

If any solid particles are present, the solution should be filtered through a cotton plug in a pipette.[1]

Data Acquisition (General):

-

The NMR tube is placed in the spectrometer.

-

The instrument is "locked" onto the deuterium (B1214612) signal of the solvent and the magnetic field is "shimmed" to achieve homogeneity.[11]

-

For 1H NMR , a standard pulse sequence is used to acquire the spectrum. Key information obtained includes chemical shift, integration (proton ratio), and signal splitting (spin-spin coupling).[12]

-

For 13C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[6][13]

-

The acquired data (Free Induction Decay - FID) is processed using a Fourier transform to generate the final spectrum.[6]

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Neat Liquid):

-

As Ethyl 4-hydroxybutanoate is a liquid, it can be analyzed directly as a thin film.[14]

-

A single drop of the liquid is placed on the surface of one salt plate (e.g., NaCl or KBr).[14][15]

-

A second salt plate is placed on top, spreading the liquid into a thin, uniform film.[14][15]

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded.

-

The "sandwich" of salt plates containing the sample is placed in the sample holder of the IR spectrometer.[14]

-

The IR spectrum is recorded by passing a beam of infrared light through the sample.[16] The resulting spectrum shows the absorbance or transmittance of light at different wavenumbers.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition.

Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the mass spectrometer. For a volatile liquid, this can be done via direct injection or coupled with a gas chromatography (GC-MS) system.[17]

-

In the ion source, the sample molecules are ionized, often by bombarding them with electrons (Electron Ionization - EI), which can cause the molecule to fragment in a predictable pattern.[18]

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[18]

-

A detector measures the abundance of ions at each m/z value.[19]

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M+), providing the molecular weight of the compound.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of Ethyl 4-hydroxybutanoate.

Caption: Structure-Property Relationships of Ethyl 4-hydroxybutanoate.

References

- 1. How To [chem.rochester.edu]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. phillysim.org [phillysim.org]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. benchchem.com [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. chm.uri.edu [chm.uri.edu]

- 9. wjec.co.uk [wjec.co.uk]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 16. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 17. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

- 19. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxybutanoate from gamma-Butyrolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-hydroxybutanoate (B1227057) from gamma-butyrolactone (B3396035) (GBL), a critical process for the production of various fine chemicals and pharmaceutical intermediates. This document details the underlying chemical principles, experimental procedures, and analytical characterization of the target compound.

Introduction

Ethyl 4-hydroxybutanoate is a valuable bifunctional molecule featuring both a hydroxyl and an ester group. This structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the development of novel drug candidates. The synthesis from gamma-butyrolactone, a readily available and cost-effective starting material, represents an efficient and atom-economical route. The core of this transformation lies in the ring-opening reaction of the cyclic ester (lactone) with ethanol (B145695), typically facilitated by an acid catalyst.

Reaction Mechanism and Signaling Pathway

The synthesis proceeds via an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of gamma-butyrolactone, which enhances the electrophilicity of the carbonyl carbon. Subsequently, ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the opening of the lactone ring. A final deprotonation step yields the desired product, ethyl 4-hydroxybutanoate.

Caption: Acid-catalyzed ring-opening mechanism of gamma-butyrolactone with ethanol.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of ethyl 4-hydroxybutanoate.

| Parameter | Value | Reference |

| Molecular Formula | C6H12O3 | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Yield | 94% | [2] |

| Purity | >98% (typical after distillation) | |

| Boiling Point | 204-205 °C | |

| Density | 1.017 g/mL at 25 °C |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of ethyl 4-hydroxybutanoate using a heterogeneous acid catalyst, Amberlyst-15. This method offers advantages in terms of catalyst recyclability and simplified product purification.[2]

4.1. Materials and Equipment

-

gamma-Butyrolactone (GBL)

-

Anhydrous Ethanol

-

Amberlyst-15 ion-exchange resin

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus

4.2. Synthetic Procedure

-

To a solution of gamma-butyrolactone (1.0 eq) in anhydrous ethanol (10.0 eq), add Amberlyst-15 resin (10% w/w of GBL).

-

The reaction mixture is stirred and heated to reflux for 20 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The Amberlyst-15 resin is removed by filtration and washed with a small amount of ethanol.

-

The excess ethanol is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to afford ethyl 4-hydroxybutanoate as a colorless oil.

Caption: General experimental workflow for the synthesis of ethyl 4-hydroxybutanoate.

Characterization Data

The synthesized ethyl 4-hydroxybutanoate can be characterized by various spectroscopic techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.14 | q | 2H | -OCH₂CH₃ | |

| 3.68 | t | 2H | -CH₂OH | |

| 2.45 | t | 2H | -C(=O)CH₂- | |

| 1.93 | p | 2H | -CH₂CH₂OH | |

| 1.25 | t | 3H | -OCH₂CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| 173.8 | -C=O | |

| 62.2 | -CH₂OH | |

| 60.5 | -OCH₂CH₃ | |

| 30.9 | -C(=O)CH₂- | |

| 28.2 | -CH₂CH₂OH | |

| 14.2 | -OCH₂CH₃ |

5.2. Infrared (IR) Spectroscopy [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3400 (broad) | O-H stretch (hydroxyl group) |

| 2975, 2935, 2870 | C-H stretch (aliphatic) |

| 1735 | C=O stretch (ester carbonyl) |

| 1180 | C-O stretch (ester) |

| 1050 | C-O stretch (primary alcohol) |

Conclusion

The synthesis of ethyl 4-hydroxybutanoate from gamma-butyrolactone via acid-catalyzed ring-opening with ethanol is a robust and high-yielding process. The use of a heterogeneous catalyst like Amberlyst-15 simplifies the purification process and enhances the sustainability of the method. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Ethyl 4-hydroxybutanoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 4-hydroxybutanoate (B1227057), a versatile organic compound with applications in the pharmaceutical, food, and flavor industries. It serves as an intermediate in the synthesis of various natural products and active pharmaceutical ingredients. This document outlines its key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its production and characterization.

Physicochemical Properties of Ethyl 4-hydroxybutanoate

The quantitative data for Ethyl 4-hydroxybutanoate are summarized in the table below, providing a quick reference for its key physical and chemical properties.

| Property | Value |

| CAS Number | 999-10-0 |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol [][2][3][4] |

| Boiling Point | 205 °C[3] |

| Density | 1.027 g/cm³ |

| Flash Point | 81 °C[3] |

| Appearance | Colorless liquid[2] |

| Solubility | Soluble in water, ethanol, and ether[2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Ethyl 4-hydroxybutanoate are provided below. These protocols are intended to serve as a starting point for laboratory work and can be further optimized based on specific research needs.

Synthesis of Ethyl 4-hydroxybutanoate from Gamma-Butyrolactone (B3396035)

This protocol describes the synthesis of Ethyl 4-hydroxybutanoate via the acid-catalyzed esterification of gamma-butyrolactone with ethanol.

Materials:

-

Gamma-butyrolactone (GBL)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 1 mole of gamma-butyrolactone with 3 moles of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.05 moles) to the mixture while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure Ethyl 4-hydroxybutanoate.

Analysis of Ethyl 4-hydroxybutanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of Ethyl 4-hydroxybutanoate using GC-MS to confirm its identity and purity.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., (5%-phenyl)-methylpolysiloxane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized Ethyl 4-hydroxybutanoate in a suitable solvent such as ethyl acetate.

-

GC-MS Parameters:

-

Injector Temperature: 260 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp to 140 °C at 10 °C/min

-

Ramp to 240 °C at 4 °C/min

-

Ramp to 280 °C at 10 °C/min, hold for 3 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Ion Source Temperature: 200 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 30-550

-

-

Injection: Inject a 1-2 µL aliquot of the prepared sample into the GC-MS system.

-

Data Analysis: Analyze the resulting chromatogram and mass spectrum to confirm the retention time and fragmentation pattern of Ethyl 4-hydroxybutanoate against a known standard.

Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis, purification, and analysis of Ethyl 4-hydroxybutanoate.

Caption: Workflow for the synthesis and analysis of Ethyl 4-hydroxybutanoate.

References

Spectroscopic Data for Ethyl 4-hydroxybutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-hydroxybutanoate (B1227057) (CAS No: 999-10-0), a versatile chemical intermediate.[] The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 4-hydroxybutanoate. These predictions are based on the analysis of its constituent functional groups—a primary alcohol and an ethyl ester—and typical chemical shift and fragmentation patterns.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (ethyl) | ~1.25 | Triplet (t) | ~7.1 | 3H |

| -CH₂- (C3) | ~1.90 | Quintet (p) | ~6.5 | 2H |

| -CH₂- (C2) | ~2.40 | Triplet (t) | ~7.2 | 2H |

| -OH | ~2.5 (variable) | Broad Singlet (br s) | - | 1H |

| -CH₂- (C4) | ~3.68 | Triplet (t) | ~6.3 | 2H |

| -OCH₂- (ethyl) | ~4.12 | Quartet (q) | ~7.1 | 2H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | ~14.2 |

| -C H₂- (C3) | ~28.5 |

| -C H₂- (C2) | ~30.8 |

| -OC H₂- (ethyl) | ~60.6 |

| -C H₂- (C4) | ~62.0 |

| -C =O (ester) | ~173.8 |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching |

| ~2970-2880 | C-H (sp³) | Stretching |

| ~1735 (strong) | C=O (ester) | Stretching |

| ~1250-1050 | C-O | Stretching |

MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment |

| 132 | [M]⁺ (Molecular Ion) |

| 114 | [M - H₂O]⁺ |

| 87 | [M - OCH₂CH₃]⁺ |

| 71 | [M - COOCH₂CH₃]⁺ |

| 45 | [COOCH₂CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for a liquid sample such as Ethyl 4-hydroxybutanoate. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of Ethyl 4-hydroxybutanoate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

-

Standard room temperature (e.g., 298 K) is typically used.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically employed to simplify the spectrum and improve sensitivity.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat (undiluted) Ethyl 4-hydroxybutanoate onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile liquid like Ethyl 4-hydroxybutanoate, direct injection or infusion into the ion source is a common method.

-

Alternatively, the sample can be introduced via Gas Chromatography (GC-MS) for separation from any impurities prior to mass analysis.

-

-

Ionization:

-

Electron Ionization (EI) is a standard technique that involves bombarding the sample with a high-energy electron beam, leading to ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like Ethyl 4-hydroxybutanoate.

References

An In-Depth Technical Guide to the Solubility of Ethyl 4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethyl 4-hydroxybutanoate (B1227057) (E4HB), a versatile organic compound with applications in the pharmaceutical, fragrance, and food additive industries. This document summarizes known solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to Ethyl 4-hydroxybutanoate

Ethyl 4-hydroxybutanoate (CAS No: 999-10-0, Molecular Formula: C₆H₁₂O₃) is an ester characterized by the presence of both a hydroxyl and an ethyl ester functional group.[1] This bifunctionality dictates its solubility profile, allowing for interactions with a range of solvent polarities. Understanding its solubility is critical for its application in drug formulation, as a reaction solvent, or as a flavor and fragrance carrier.

Solubility Profile of Ethyl 4-hydroxybutanoate

Currently, the publicly available literature provides more qualitative than quantitative data on the solubility of Ethyl 4-hydroxybutanoate. The compound is generally described as soluble in polar protic and aprotic solvents, with limited solubility in non-polar solvents.

Table 1: Summary of Qualitative and Estimated Quantitative Solubility of Ethyl 4-hydroxybutanoate

| Solvent | Type | Solubility Description | Quantitative Value (at 25 °C) |

| Water | Polar Protic | Soluble[1][] | ~125.2 g/L (estimated) |

| Ethanol | Polar Protic | Soluble[1][] | Data not available |

| Ether | Polar Aprotic | Soluble[1][] | Data not available |

| Methanol | Polar Protic | Sparingly Soluble[][3] | Data not available |

| Chloroform | Non-polar | Sparingly Soluble[][3] | Data not available |

Note: The quantitative value for water solubility is an estimate and should be confirmed by experimental analysis.

Experimental Protocols for Solubility Determination

While specific experimental data for Ethyl 4-hydroxybutanoate is scarce in the literature, a standard and reliable method for determining the solubility of a compound is the Shake-Flask Method . This protocol can be adapted to determine the solubility of Ethyl 4-hydroxybutanoate in various solvents.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating a surplus of the solid solute with a specific solvent for an extended period. The concentration of the dissolved solute in the saturated solution is then determined analytically. This method is considered the "gold standard" for thermodynamic solubility determination.

Materials and Equipment

-

Ethyl 4-hydroxybutanoate (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Detailed Experimental Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of Ethyl 4-hydroxybutanoate and add it to a series of volumetric flasks.

-

Add a known volume of the desired solvent to each flask.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C, 37 °C).

-

Shake the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the flasks to stand undisturbed for at least 24 hours in the thermostatic bath to allow undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the analytical method's calibration range.

-

-

Quantification of Dissolved Solute:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a series of standard solutions of Ethyl 4-hydroxybutanoate of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of Ethyl 4-hydroxybutanoate in the diluted samples by interpolating their analytical signals on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) of Ethyl 4-hydroxybutanoate in the solvent using the following formula: S = C × DF Where:

-

C = Concentration of the diluted sample determined from the calibration curve.

-

DF = Dilution factor.

-

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of Ethyl 4-hydroxybutanoate.

References

An In-depth Technical Guide on the Natural Occurrence of Ethyl 4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxybutanoate (B1227057), an ethyl ester of the neurotransmitter γ-hydroxybutyric acid (GHB), is a naturally occurring volatile compound found primarily in fermented beverages. Its presence is attributed to the metabolic activity of yeast during fermentation. While it contributes to the sensory profile of alcoholic drinks, its toxicological and pharmacological significance is intrinsically linked to its in vivo hydrolysis to GHB, a potent psychoactive substance. This technical guide provides a comprehensive overview of the natural occurrence of Ethyl 4-hydroxybutanoate, its biosynthesis, and detailed methodologies for its analysis. The information presented is intended to support research and development in the fields of food science, toxicology, and pharmacology.

Introduction

Ethyl 4-hydroxybutanoate (CAS No. 591-81-1) is the ethyl ester of 4-hydroxybutanoic acid, more commonly known as γ-hydroxybutyric acid (GHB). It is recognized as a volatile organic compound that contributes to the flavor and aroma profile of certain fermented products, most notably wine.[1][2] The significance of this compound extends beyond its organoleptic properties due to its relationship with GHB, a naturally occurring neurotransmitter in the mammalian brain and a regulated substance with known central nervous system depressant effects.[3] Understanding the natural occurrence of Ethyl 4-hydroxybutanoate is crucial for distinguishing between endogenous formation and potential exogenous administration, a key aspect in forensic toxicology. Furthermore, for drug development professionals, the molecule serves as a classic example of a prodrug, where the ester form facilitates absorption and subsequent conversion to the active pharmacological agent, GHB.[4]

Natural Occurrence and Quantitative Data

Ethyl 4-hydroxybutanoate is predominantly found in fermented beverages as a byproduct of yeast metabolism.[1] Its concentration can vary significantly depending on the type of beverage, the specific yeast strain used for fermentation, and the fermentation conditions.

Alcoholic Beverages

Wine is the most well-documented source of naturally occurring Ethyl 4-hydroxybutanoate.[5][6] A 2020 study by Becker et al. provided a comprehensive analysis of its concentration in various alcoholic drinks. The findings are summarized in the table below.

| Beverage Type | Number of Samples (n) | Concentration Range (µg/L) | Mean Concentration (µg/L) | Reference |

| Wine | 29 | < 3.4 - 3980 | Not specified | [5] |

| Spirits and Liqueurs | Not specified | Nearly no | Not applicable | [5] |

Table 1: Quantitative Data on Ethyl 4-hydroxybutanoate in Alcoholic Beverages

The study highlighted that wine samples, in particular, can contain significant amounts of Ethyl 4-hydroxybutanoate, with concentrations reaching up to 3980 µg/L. In contrast, spirits and liqueurs were found to have almost no detectable levels of the compound.[5]

Other Fermented Foods and Beverages

Data on the presence of Ethyl 4-hydroxybutanoate in other fermented foods such as cheese, yogurt, or bread is limited. While the fermentation processes in these products could theoretically lead to its formation, comprehensive quantitative studies are currently lacking in the scientific literature.

Fruits and Plants

There is currently no significant evidence to suggest the natural occurrence of Ethyl 4-hydroxybutanoate in non-fermented plant materials such as fruits and vegetables. Its formation is intrinsically linked to the presence of ethanol (B145695) and 4-hydroxybutanoic acid during fermentation.

Biosynthesis

The formation of Ethyl 4-hydroxybutanoate in fermented beverages is a result of the enzymatic esterification of 4-hydroxybutanoic acid (GHB) with ethanol by yeast, primarily Saccharomyces cerevisiae.[7]

Yeast Metabolism and Ester Formation

During fermentation, yeast produces a wide array of esters that contribute to the characteristic "fruity" aromas of wine and beer. The biosynthesis of ethyl esters is catalyzed by acyl-CoA:ethanol O-acyltransferases.[1] The formation of these esters is dependent on the availability of two primary precursors: ethanol and an acyl-coenzyme A (acyl-CoA) derivative of a fatty acid.[8] In the case of Ethyl 4-hydroxybutanoate, the precursor is 4-hydroxybutanoyl-CoA.

The general pathway for the biosynthesis of ethyl esters by yeast is illustrated in the following diagram:

Caption: General Biosynthetic Pathway of Ethyl Esters in Yeast.

The precursor, 4-hydroxybutanoic acid (GHB), is a naturally occurring compound in the central nervous system and can also be produced by yeast. The esterification with the abundant ethanol present during fermentation leads to the formation of Ethyl 4-hydroxybutanoate.

Signaling Pathways and Pharmacological Activity

The pharmacological activity of Ethyl 4-hydroxybutanoate is primarily attributed to its role as a prodrug for GHB.[4] A prodrug is an inactive compound that is converted into an active drug within the body.

In Vivo Hydrolysis to GHB

Upon ingestion, Ethyl 4-hydroxybutanoate is rapidly hydrolyzed by esterases in the blood and tissues to yield GHB and ethanol. A study involving the consumption of wine with high levels of Ethyl 4-hydroxybutanoate found that the ester itself was not detectable in blood or urine, indicating a swift conversion to GHB.[5]

GHB Signaling Pathways

GHB exerts its effects by acting on two main receptor systems in the central nervous system: the high-affinity GHB receptor and the low-affinity GABA-B receptor.[3]

The signaling pathway of GHB is depicted below:

Caption: Signaling Pathway of Ethyl 4-hydroxybutanoate via Conversion to GHB.

At lower, physiological concentrations, GHB is thought to act primarily on the GHB receptor, leading to excitatory effects. At higher, pharmacological concentrations, it acts as a weak agonist at the GABA-B receptor, which mediates its sedative, hypnotic, and euphoric effects.

There is currently no substantial evidence to suggest that Ethyl 4-hydroxybutanoate possesses significant direct pharmacological activity at these receptors without prior hydrolysis to GHB.

Experimental Protocols

The analysis of Ethyl 4-hydroxybutanoate in natural matrices typically involves extraction of the volatile compound followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Extraction and Quantification of Ethyl 4-hydroxybutanoate from Wine

A common and effective method for the extraction of volatile and semi-volatile compounds from liquid matrices like wine is Headspace Solid-Phase Microextraction (HS-SPME).

Objective: To extract and quantify Ethyl 4-hydroxybutanoate from a wine sample.

Materials:

-

20 mL headspace vials with PTFE/silicone septa

-

HS-SPME autosampler

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Sodium chloride (NaCl)

-

Internal standard (e.g., deuterated Ethyl 4-hydroxybutanoate or a structurally similar ester not present in the sample)

-

Ethyl 4-hydroxybutanoate analytical standard

Procedure:

-

Sample Preparation:

-

Pipette 5 mL of the wine sample into a 20 mL headspace vial.

-

Add a known amount of internal standard.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

-

Immediately seal the vial with a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Place the vial in the HS-SPME autosampler.

-

Incubate the sample at a controlled temperature (e.g., 56°C) for a specific time (e.g., 5 minutes) with agitation to allow for equilibration of the analytes between the sample and the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 55 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

After extraction, the SPME fiber is automatically retracted and inserted into the hot injector of the GC-MS system.

-

The adsorbed analytes are thermally desorbed from the fiber onto the GC column (e.g., for 2 minutes at 265°C).

-

The GC separates the compounds based on their volatility and interaction with the stationary phase of the column. A typical temperature program would be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 3°C/minute.

-

Ramp to 240°C at 10°C/minute, hold for 5 minutes.

-

-

The separated compounds are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

-

-

Quantification:

-

A calibration curve is constructed by analyzing standard solutions of Ethyl 4-hydroxybutanoate at different concentrations.

-

The concentration of Ethyl 4-hydroxybutanoate in the wine sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.

-

Method Validation: The analytical method should be validated to ensure its accuracy, precision, linearity, and sensitivity.[9] This involves determining the limit of detection (LOD) and limit of quantitation (LOQ), assessing recovery rates, and evaluating the repeatability and reproducibility of the measurements.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of Ethyl 4-hydroxybutanoate in a liquid sample.

Caption: Experimental Workflow for Ethyl 4-hydroxybutanoate Analysis.

Conclusion

Ethyl 4-hydroxybutanoate is a naturally occurring compound primarily found in fermented beverages, with wine being the most significant source. Its formation is a direct result of yeast metabolism during fermentation. The pharmacological and toxicological relevance of Ethyl 4-hydroxybutanoate is almost entirely due to its rapid in vivo conversion to GHB. Therefore, when assessing the implications of its presence in food and beverages, it is essential to consider the resulting exposure to GHB. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the accurate quantification of this compound in various matrices. Further research is warranted to explore its presence in a wider range of fermented food products to create a more complete picture of human dietary exposure.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Showing Compound ethyl 4-hydroxybutanoate (FDB029662) - FooDB [foodb.ca]

- 3. US7485452B2 - Method of making optically active ester derivatives and their acids from racemic esters - Google Patents [patents.google.com]

- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 6. ω-3 Fatty Acids Ethyl Esters Suppress Cerebral Vasospasm and Improve Clinical Outcome Following Aneurysmal Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl 4-hydroxybutanoate | C6H12O3 | CID 357772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. escarpmentlabs.com [escarpmentlabs.com]

- 9. An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production | MDPI [mdpi.com]

Ethyl 4-hydroxybutanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxybutanoate (B1227057), a seemingly simple ester, holds a significant position at the crossroads of industrial chemistry, pharmacology, and neuroscience. As the ethyl ester of the endogenous neurotransmitter γ-hydroxybutyric acid (GHB), it serves as a key synthetic intermediate and a prodrug to this potent central nervous system depressant. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, synthesis, and biological significance of Ethyl 4-hydroxybutanoate. Detailed experimental protocols for its synthesis are provided, alongside a critical analysis of its metabolic fate and the signaling pathways influenced by its conversion to GHB. This document aims to be a comprehensive resource for researchers and professionals engaged in the study and application of this multifaceted molecule.

Introduction and Historical Context

The history of Ethyl 4-hydroxybutanoate is intrinsically linked to the discovery and investigation of its parent compound, γ-hydroxybutyric acid (GHB). While the exact first synthesis of Ethyl 4-hydroxybutanoate is not definitively documented in readily available literature, its preparation would have been a logical step following the intensive study of GHB that commenced in the mid-20th century.

GHB was first synthesized in 1874 by the Russian chemist Alexander Zaytsev. However, its biological significance remained unknown until the 1960s, when Dr. Henri Laborit and his team began investigating it as a potential therapeutic agent and discovered its presence as a naturally occurring molecule in the mammalian brain. This sparked decades of research into the physiological role of GHB and the synthesis of its various derivatives, including its esters, to modulate its pharmacokinetic and pharmacodynamic properties. Ethyl 4-hydroxybutanoate, being a simple and readily accessible ester, would have been a prime candidate for such investigations.

The primary interest in Ethyl 4-hydroxybutanoate from a pharmacological perspective lies in its role as a prodrug for GHB. This biotransformation allows for a potentially more controlled delivery and altered pharmacokinetic profile compared to the direct administration of GHB salts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 4-hydroxybutanoate is essential for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Clear, colorless oily liquid | [] |

| Boiling Point | 204.8 ± 23.0 °C at 760 mmHg | [] |

| Density | 1.027 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in water, ethanol (B145695), and ether. Sparingly soluble in chloroform. Slightly soluble in methanol. | [] |

| logP (o/w) | 0.276 (estimated) | [3] |

| Vapor Pressure | 0.062 mmHg at 25 °C (estimated) | [3] |

| Flash Point | 81.4 °C (closed cup) | [4] |

| Refractive Index | n20/D 1.453 (lit.) | |

| pKa | 14.88 ± 0.10 (Predicted) | [4] |

Synthesis of Ethyl 4-hydroxybutanoate

Several synthetic routes to Ethyl 4-hydroxybutanoate have been established. The most common methods involve the esterification of γ-butyrolactone (GBL) or 4-hydroxybutanoic acid.

Synthesis from γ-Butyrolactone (GBL)

The acid-catalyzed ring-opening of γ-butyrolactone with ethanol is a widely used and efficient method for the preparation of Ethyl 4-hydroxybutanoate.

Materials:

-

γ-Butyrolactone (GBL)

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (or other suitable acid catalyst, e.g., Amberlyst-15)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add γ-butyrolactone and an excess of absolute ethanol (e.g., 3-5 molar equivalents).

-

Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure Ethyl 4-hydroxybutanoate.

Fischer Esterification of 4-Hydroxybutanoic Acid

Direct esterification of 4-hydroxybutanoic acid with ethanol in the presence of an acid catalyst is another viable synthetic route.

Materials:

-

4-Hydroxybutanoic Acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous Sodium Sulfate

-

Equipment as listed in section 3.1.1.

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybutanoic acid in an excess of absolute ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC or GC.

-

Upon completion, cool the mixture and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude ester by vacuum distillation.

Enzymatic Synthesis

Biocatalytic methods offer a green and often stereoselective alternative for the synthesis of hydroxy esters. While more commonly applied to chiral hydroxybutanoates, enzymatic approaches can be adapted for the synthesis of Ethyl 4-hydroxybutanoate. For instance, various yeast strains have been shown to reduce ethyl 4-oxobutanoate (B1241810) to Ethyl 4-hydroxybutanoate.[5]

Materials:

-

Ethyl 4-oxobutanoate

-

Baker's yeast (Saccharomyces cerevisiae)

-

Water

-

Celite

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Fermentation vessel

-

Stirrer

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a fermentation vessel, prepare a suspension of baker's yeast in a sucrose solution.

-

Allow the yeast to activate for a period of time with gentle stirring.

-

Add Ethyl 4-oxobutanoate to the fermenting yeast culture.

-

Maintain the fermentation for 24-48 hours at room temperature, monitoring the reduction of the keto group by GC.

-

Upon completion, add Celite to the mixture to aid in the filtration of the yeast cells.

-

Filter the mixture and saturate the filtrate with sodium chloride.

-

Extract the aqueous filtrate multiple times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the product by vacuum distillation.

Biological Activity and Metabolism

The primary biological significance of Ethyl 4-hydroxybutanoate stems from its role as a prodrug of GHB. It is generally considered to be pharmacologically inactive until it is hydrolyzed in the body to release GHB and ethanol.

Metabolic Pathway

The in vivo conversion of Ethyl 4-hydroxybutanoate to GHB is catalyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues.

Caption: Metabolic conversion of Ethyl 4-hydroxybutanoate.

Signaling Pathways (as a GHB Prodrug)

Once converted to GHB, the resulting molecule exerts its effects through interaction with the central nervous system. GHB has a complex pharmacology, acting on at least two distinct receptor systems: the high-affinity GHB receptor (GHB-R) and the low-affinity GABAB receptor.

-

At lower, physiological concentrations, GHB is thought to primarily act on the GHB receptor, which is an excitatory G-protein coupled receptor.

-

At higher, pharmacological concentrations, which are achieved after administration of Ethyl 4-hydroxybutanoate, GHB acts as a weak agonist at the GABAB receptor. This interaction is responsible for the sedative-hypnotic and anesthetic effects of the drug.

The downstream signaling from GABAB receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP), and the modulation of ion channels, specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and a reduction in neurotransmitter release.

Caption: Simplified GHB signaling at GABAB receptors.

Applications and Future Directions

Ethyl 4-hydroxybutanoate serves as a valuable research tool for studying the effects of GHB in a controlled manner. Its use as an intermediate in the synthesis of other pharmaceuticals is also an area of active investigation.[6] Furthermore, its presence in some fermented beverages has implications for food science and toxicology.

Future research may focus on the development of other esters or prodrugs of GHB with more favorable pharmacokinetic profiles for potential therapeutic applications, such as in the treatment of narcolepsy and alcohol withdrawal syndrome. A deeper understanding of the specific carboxylesterases involved in its metabolism could also pave the way for targeted drug delivery and modulation of GHB's effects.

Conclusion

Ethyl 4-hydroxybutanoate is more than just a simple ester; it is a molecule with a rich, albeit not fully documented, history and a significant role in contemporary science. Its straightforward synthesis, coupled with its function as a prodrug for the complex neurotransmitter GHB, makes it a subject of continued interest for chemists, pharmacologists, and drug development professionals. This guide has provided a comprehensive overview of its properties, synthesis, and biological actions, serving as a foundational resource for further scientific inquiry.

References

- 1. Ethyl 4-hydroxybutanoate | C6H12O3 | CID 357772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl 4-hydroxybutyrate, 999-10-0 [thegoodscentscompany.com]

- 4. lookchem.com [lookchem.com]

- 5. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermochemical Data of Ethyl 4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for Ethyl 4-hydroxybutanoate (B1227057). Due to a notable lack of experimentally determined thermochemical values for this specific compound in publicly accessible literature, this guide presents a combination of calculated data and experimental data for structurally related compounds to offer valuable insights. Detailed experimental protocols for determining these properties are also provided.

Data Presentation

The quantitative thermochemical data for Ethyl 4-hydroxybutanoate and its closely related precursor, γ-butyrolactone, are summarized in the tables below for comparative analysis.

Table 1: Calculated Thermochemical Data for Ethyl 4-hydroxybutanoate

| Property | Symbol | Value | Unit | Source |

| Ideal Gas Heat Capacity | C_p,gas | - | J/mol·K | Cheméo[1] |

| Standard Gibbs Free Energy of Formation | Δ_f_G° | -371.10 | kJ/mol | Joback Method (Calculated) |

| Standard Enthalpy of Formation (gas) | Δ_f_H°gas | -564.20 | kJ/mol | Joback Method (Calculated) |

| Enthalpy of Fusion | Δ_fus_H° | 18.17 | kJ/mol | Joback Method (Calculated) |

| Enthalpy of Vaporization | Δ_vap_H° | - | kJ/mol | - |

| Note: The values presented in this table are calculated using estimation methods and have not been experimentally verified. |

Table 2: Experimental Thermochemical Data for γ-Butyrolactone (a precursor to Ethyl 4-hydroxybutanoate)

| Property | Symbol | Value | Unit | Source |

| Enthalpy of Formation (gas, 298.15 K) | Δ_f_H°gas | -366.50 ± 0.80 | kJ/mol | NIST Webbook[1] |

| Enthalpy of Combustion (liquid, 298.15 K) | Δ_comb_H°liq | -2164.1 ± 0.6 | kJ/mol | NIST Webbook |

| Heat Capacity (liquid, 298.15 K) | C_p,liq_ | 140.5 | J/mol·K | NIST Webbook[2] |

| Enthalpy of Vaporization (298.15 K) | Δ_vap_H° | 53 ± 5 | kJ/mol | NIST Webbook[2] |

| Enthalpy of Fusion | Δ_fus_H° | 12.1 ± 0.1 | kJ/mol | NIST Webbook |

| Note: γ-Butyrolactone is a common starting material for the synthesis of Ethyl 4-hydroxybutanoate.[3] |

Experimental Protocols

While specific experimental data for Ethyl 4-hydroxybutanoate is scarce, the following are detailed methodologies that would be employed for the determination of its key thermochemical properties.

1. Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of formation of Ethyl 4-hydroxybutanoate can be derived from its experimentally determined enthalpy of combustion.

-

Apparatus: A high-precision bomb calorimeter.

-

Procedure:

-

A precisely weighed sample (approximately 1 gram) of pure Ethyl 4-hydroxybutanoate is placed in a crucible within the bomb calorimeter.

-

A fuse wire is attached to the electrodes, making contact with the sample.

-

The bomb is sealed and pressurized with excess pure oxygen to approximately 30 atm.

-

The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The total heat released is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

Corrections are made for the heat of combustion of the fuse wire and the formation of any side products like nitric acid.

-

The enthalpy of combustion is then calculated per mole of the sample.

-

2. Determination of Heat Capacity and Enthalpy of Fusion using Differential Scanning Calorimetry (DSC)

-

Apparatus: A differential scanning calorimeter.

-

Procedure for Enthalpy of Fusion:

-

A small, accurately weighed sample (5-10 mg) of Ethyl 4-hydroxybutanoate is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is cooled to a temperature well below its expected melting point and then heated at a constant rate (e.g., 10 °C/min).

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

-

The melting of the sample will appear as an endothermic peak on the DSC thermogram.

-

The enthalpy of fusion is determined by integrating the area of the melting peak.[4]

-

-

Procedure for Heat Capacity:

-

Three separate runs are performed under the same conditions (temperature program and purge gas): an empty pan (baseline), a sapphire standard of known heat capacity, and the sample pan.

-

The difference in heat flow between the sample and the empty pan, and the sapphire standard and the empty pan, is measured.

-

The heat capacity of the sample is then calculated by comparing its heat flow to that of the sapphire standard.[5]

-

Visualizations

Synthesis of Ethyl 4-hydroxybutanoate

The following diagram illustrates a common synthetic route to Ethyl 4-hydroxybutanoate from γ-butyrolactone.

Caption: A workflow diagram illustrating the synthesis of Ethyl 4-hydroxybutanoate.

Thermochemical Properties Relationship

This diagram shows the relationship between key thermochemical properties.

Caption: A diagram showing how enthalpy of formation is derived.

Generalized Bomb Calorimetry Workflow

The following diagram outlines the major steps in a bomb calorimetry experiment.

Caption: A workflow for determining the enthalpy of combustion.

Generalized DSC Workflow for Heat Capacity and Enthalpy of Fusion

This diagram illustrates the steps for determining thermal properties using DSC.

Caption: A workflow for DSC analysis of thermal properties.

References

Unlocking the Potential of Ethyl 4-hydroxybutanoate: A Technical Guide for Researchers

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the potential research areas involving Ethyl 4-hydroxybutanoate (B1227057). While a compound with known applications in the flavor and fragrance industries, its pharmacological potential remains largely unexplored. This document outlines the current state of knowledge and proposes avenues for future investigation into its sedative-hypnotic, antioxidant, and lipid metabolism-modifying properties.

Introduction

Ethyl 4-hydroxybutanoate (CAS 999-10-0) is the ethyl ester of the endogenous compound gamma-hydroxybutyric acid (GHB).[1] It is a colorless liquid with a fruity odor, soluble in water, ethanol (B145695), and ether.[2] Its structural similarity to GHB, a neurotransmitter with known sedative and hypnotic effects, suggests that Ethyl 4-hydroxybutanoate may possess similar pharmacological activities, warranting further investigation for its therapeutic potential.[3] This guide provides a summary of its chemical and physical properties, synthesis methods, and a detailed exploration of potential research areas, including proposed experimental protocols and hypothetical signaling pathways.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of Ethyl 4-hydroxybutanoate is fundamental for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [4] |

| Molecular Weight | 132.16 g/mol | [4] |

| Appearance | Clear, colorless oily liquid | [2] |

| Boiling Point | 204.8 ± 23.0 °C at 760 mmHg | [2] |

| Density | 1.027 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in Chloroform (Sparingly), Methanol (B129727) (Slightly) | [2] |

| Storage | Store at 2-8°C under inert atmosphere | [2] |

Synthesis of Ethyl 4-hydroxybutanoate

Ethyl 4-hydroxybutanoate can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis

One common method for the chemical synthesis of Ethyl 4-hydroxybutanoate is the esterification of gamma-butyrolactone (B3396035) (GBL) with ethanol in the presence of an acid catalyst.[4]

Enzymatic Synthesis

Enzymatic synthesis offers a more stereospecific and environmentally friendly alternative. For instance, the asymmetric reduction of ethyl 4-chloroacetoacetate using a secondary alcohol dehydrogenase from Candida parapsilosis expressed in E. coli can produce chiral precursors to Ethyl 4-hydroxybutanoate.[5]

Chemical Synthesis of Ethyl 4-hydroxybutanoate

Potential Research Areas and Proposed Experimental Protocols

The following sections outline potential pharmacological activities of Ethyl 4-hydroxybutanoate and provide detailed, proposed experimental protocols to guide future research.

Sedative-Hypnotic Activity

Given its structural relationship to GHB, a known central nervous system depressant, Ethyl 4-hydroxybutanoate is a prime candidate for investigation as a sedative-hypnotic agent.[3]

This protocol is designed to assess the potential hypnotic effect of Ethyl 4-hydroxybutanoate by measuring its ability to prolong pentobarbital-induced sleep in mice.[6][7]

-

Animals: Male Swiss albino mice (20-25 g) are to be used.

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment.

-

Grouping: Mice are to be randomly divided into control and test groups.

-

Administration:

-

The control group receives the vehicle (e.g., saline).

-

Test groups receive varying doses of Ethyl 4-hydroxybutanoate.

-

A positive control group receives a standard hypnotic drug (e.g., diazepam).

-

-

Induction of Sleep: Thirty minutes after the administration of the test compounds, all animals are to be injected with a sub-hypnotic dose of pentobarbital.

-

Observation: The onset and duration of sleep (loss and recovery of the righting reflex) are to be recorded for each animal.

-

Data Analysis: The mean sleep duration for each group is to be calculated and statistically compared to the control group.

Antioxidant Activity

Preliminary evidence suggests that Ethyl 4-hydroxybutanoate may possess antioxidant properties.[2] This warrants further investigation using established in vitro antioxidant assays.

This protocol will determine the free radical scavenging activity of Ethyl 4-hydroxybutanoate.[8]

-

Preparation of DPPH solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is to be prepared.

-

Reaction Mixture: Different concentrations of Ethyl 4-hydroxybutanoate are to be added to the DPPH solution.

-

Incubation: The mixtures are to be incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is to be measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is to be calculated. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) should be determined.

Effects on Lipid Metabolism

There are indications that Ethyl 4-hydroxybutanoate may influence lipid metabolism.[2] In vivo studies are necessary to elucidate these potential effects.

This protocol aims to investigate the effect of Ethyl 4-hydroxybutanoate on lipid profiles in an obese mouse model.

-